An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2,6-naphthyridin-1-ol
An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2,6-naphthyridin-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive analysis of the core physicochemical properties of 4-Bromo-2,6-naphthyridin-1-ol, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive, publicly available experimental data for this specific isomer, this document establishes a predictive and comparative framework. By leveraging data from structurally related analogs and outlining robust, standardized experimental protocols, this guide serves as a foundational resource for researchers. It explains the critical role of each physicochemical parameter in the drug discovery and development process, offering both theoretical grounding and practical methodologies for their determination. The included experimental workflows are designed as self-validating systems, ensuring the generation of reliable and reproducible data.
Introduction: The Significance of the Naphthyridine Scaffold
The 2,6-naphthyridine core is a significant structural motif in the landscape of medicinal chemistry. As a privileged scaffold, its derivatives have been explored for a range of therapeutic applications, owing to the ability of the nitrogen atoms to engage in hydrogen bonding and the rigid bicyclic system's capacity to orient substituents for optimal interaction with biological targets. The introduction of a bromine atom and a hydroxyl group, as in 4-Bromo-2,6-naphthyridin-1-ol, offers key modulation points for tuning the molecule's electronic, lipophilic, and metabolic properties. Understanding the fundamental physicochemical characteristics of this molecule is, therefore, a prerequisite for any rational drug design and development program.
While specific experimental data for 4-Bromo-2,6-naphthyridin-1-ol is not extensively documented in public literature, this guide will provide predicted values based on computational models and comparative data from analogous structures. Crucially, it will detail the established methodologies for the experimental determination of these properties, empowering researchers to generate the necessary data in their own laboratories.
Molecular Structure and Core Properties
The foundational properties of a molecule are dictated by its structure. These intrinsic characteristics influence all other physicochemical and pharmacokinetic behaviors.
| Property | Predicted/Calculated Value | Significance in Drug Discovery |
| Molecular Formula | C₈H₅BrN₂O | Defines the elemental composition and is the basis for molecular weight calculation. |
| Molecular Weight | 225.04 g/mol [1] | Influences diffusion rates and is a key parameter in Lipinski's Rule of Five for oral bioavailability. |
| Physical Form | Predicted to be a solid at room temperature.[2] | Impacts handling, formulation, and storage requirements. |
Tautomerism: The Hydroxy-Pyridone Equilibrium
It is critical to recognize that 4-Bromo-2,6-naphthyridin-1-ol can exist in tautomeric forms: the "-ol" (hydroxy) form and the "-one" (oxo) form. In heterocyclic systems of this nature, the pyridone tautomer is often the more stable and predominant form. This equilibrium has profound implications for the molecule's hydrogen bonding capacity, pKa, and solubility. For the purpose of this guide, the compound will be referred to by its "-ol" name, but the likely predominance of the pyridone tautomer should be considered in all experimental and theoretical evaluations.
Lipophilicity: A Key Determinant of Pharmacokinetics
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter that governs its absorption, distribution, metabolism, and excretion (ADME) profile. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water.
| Parameter | Predicted Value (XLogP3) | Significance |
| LogP | ~1.5 - 2.5 | A balanced LogP is crucial; too high can lead to poor solubility and high metabolic clearance, while too low can hinder membrane permeability. |
Note: The predicted LogP value is an estimation based on computational models for structurally similar compounds. Experimental determination is essential for accuracy.
Experimental Protocol: Shake-Flask Method for LogP Determination
This protocol describes the universally accepted "shake-flask" method for LogP measurement, a self-validating system for determining the partition coefficient.
Causality: The shake-flask method directly measures the partitioning of the compound between two immiscible phases (n-octanol and water), providing a "gold standard" measurement of its lipophilicity. Pre-saturating the solvents ensures that the measurement is not skewed by the mutual solubility of the two phases.
Methodology:
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Preparation of Pre-Saturated Solvents: Mix equal volumes of n-octanol and purified water in a large separatory funnel. Shake vigorously for 24 hours at a controlled temperature (e.g., 25°C). Allow the layers to separate completely. The upper layer is water-saturated n-octanol, and the lower layer is n-octanol-saturated water.
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Sample Preparation: Prepare a stock solution of 4-Bromo-2,6-naphthyridin-1-ol in water-saturated n-octanol at a known concentration (e.g., 1 mg/mL).
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Partitioning: In a series of glass vials, add a precise volume of the stock solution and a precise volume of n-octanol-saturated water. The volume ratios can be varied (e.g., 1:1, 1:2, 2:1) to ensure consistency.
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Equilibration: Seal the vials and shake them at a constant temperature for a sufficient time to reach equilibrium (e.g., 24 hours).
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Phase Separation: Centrifuge the vials to ensure complete separation of the two phases.
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Quantification: Carefully remove an aliquot from both the n-octanol and aqueous layers. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Caption: Workflow for Shake-Flask LogP Determination.
Aqueous Solubility: A Gatekeeper for Absorption
Aqueous solubility is a fundamental property that dictates the bioavailability of an orally administered drug. Insufficient solubility is a major cause of failure in drug development.
| Parameter | Predicted Solubility | Significance |
| Aqueous Solubility | Likely low to moderate | Must be sufficient to allow for dissolution in the gastrointestinal tract for absorption to occur. Poor solubility can be a major hurdle for formulation. |
Note: The presence of the polar hydroxyl/oxo group and nitrogen atoms may confer some aqueous solubility, but the aromatic rings and bromine atom will decrease it. A structurally related compound, 6-Bromo-1,8-naphthyridin-2(1H)-one, is reported to be insoluble in water.[3]
Experimental Protocol: Thermodynamic Solubility Assay
This protocol details the shake-flask method for determining thermodynamic solubility, which measures the equilibrium solubility of a compound and is considered the most reliable method.
Causality: This method ensures that a true equilibrium is reached between the solid compound and the solution, providing a measure of the intrinsic, thermodynamic solubility. This is crucial for understanding the maximum concentration that can be achieved in solution under physiological conditions.
Methodology:
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Sample Preparation: Add an excess amount of solid 4-Bromo-2,6-naphthyridin-1-ol to a series of vials containing a buffered aqueous solution at different pH values relevant to the gastrointestinal tract (e.g., pH 2.0, 5.0, 7.4).
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Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (24-48 hours) to ensure equilibrium is reached.
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Separation of Solid: After equilibration, filter or centrifuge the samples to remove the undissolved solid.
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Quantification: Analyze the clear supernatant for the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
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Data Reporting: The solubility is reported in units such as µg/mL or µM.
Ionization Constant (pKa): The Influence of pH
The pKa is the pH at which a molecule is 50% ionized and 50% unionized. For a molecule with both acidic (the hydroxyl/pyridone proton) and basic (the ring nitrogens) centers, pKa values are critical for predicting its behavior in different physiological environments.
| Parameter | Predicted pKa | Significance |
| Acidic pKa | ~8-10 (for the pyridone N-H) | Influences solubility and interactions with targets. The ionization of the pyridone will increase aqueous solubility. |
| Basic pKa | ~2-4 (for the ring nitrogen) | Governs the degree of ionization in the stomach and intestines, which affects both solubility and membrane permeability. |
Note: These are estimations. The electron-withdrawing effect of the bromine atom will likely lower the basic pKa of the ring nitrogen and slightly lower the acidic pKa of the pyridone compared to the unsubstituted parent compound.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate method for determining pKa values.
Causality: This method directly measures the change in pH of a solution of the compound as a titrant (acid or base) is added. The inflection points in the resulting titration curve correspond to the pKa values, providing a direct measurement of the compound's ionization behavior.
Methodology:
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Sample Preparation: Dissolve a precise amount of 4-Bromo-2,6-naphthyridin-1-ol in a suitable solvent system (e.g., water with a small amount of co-solvent like methanol if solubility is an issue).
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Titration: Place the solution in a thermostatted vessel with a calibrated pH electrode. Titrate the solution with a standardized solution of hydrochloric acid to determine basic pKa values, and with a standardized solution of potassium hydroxide to determine acidic pKa values.
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Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer regions of the titration curve. Specialized software is often used to calculate the pKa from the first or second derivative of the titration curve.
Caption: Workflow for Potentiometric pKa Determination.
Melting Point: An Indicator of Purity and Stability
The melting point is the temperature at which a solid turns into a liquid. It is a fundamental physical property that is indicative of the purity of a compound. A sharp melting point range is characteristic of a pure substance.
| Parameter | Predicted Melting Point | Significance |
| Melting Point | High, likely >250 °C | A high melting point suggests a stable crystal lattice, which can correlate with lower solubility. It is also a critical parameter for quality control during synthesis and manufacturing. |
Note: A related isomer, 3-bromo-1-hydroxy-4-methyl-2,6-naphthyridine, has a reported melting point of 296°C with decomposition.[4] This suggests that 4-Bromo-2,6-naphthyridin-1-ol will also have a high melting point.
Experimental Protocol: Capillary Melting Point Determination
This is a standard and straightforward method for determining the melting point of a crystalline solid.
Causality: By slowly heating a small, packed sample and observing the temperature at which it transitions from a solid to a liquid, this method provides a direct and reproducible measurement of the melting point range. The visual observation ensures an accurate determination of the onset and completion of melting.
Methodology:
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Sample Preparation: Ensure the sample of 4-Bromo-2,6-naphthyridin-1-ol is completely dry and finely powdered.
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Capillary Loading: Pack a small amount of the powdered sample into a thin-walled capillary tube to a height of 2-3 mm.
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Measurement: Place the capillary tube in a calibrated melting point apparatus.
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Heating: Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). The melting point is reported as this range.
Conclusion and Future Directions
This guide has outlined the critical physicochemical properties of 4-Bromo-2,6-naphthyridin-1-ol and has provided a framework for their experimental determination. While a lack of public data necessitates a predictive approach at this stage, the provided protocols offer a clear path for researchers to generate high-quality, reliable data. The interplay of lipophilicity, solubility, and ionization is fundamental to the pharmacokinetic profile of any drug candidate. Therefore, the experimental characterization of these properties for 4-Bromo-2,6-naphthyridin-1-ol is an essential next step in evaluating its potential as a therapeutic agent. This foundational knowledge will enable informed decisions in hit-to-lead optimization, formulation development, and the overall progression of any research program centered on this promising scaffold.
References
- Synthesis of 2,6-Naphthyridine, 4-Methyl-2,6-naphthyridine, and their Deriv
- 4-Bromo-2,7-naphthyridine | 28002-16-6. Sigma-Aldrich.
- 6-Bromo-1,8-naphthyridin-2(1H)-one, 98% 250 mg | Buy Online. Fisher Scientific.
- 8-Bromo-1,6-naphthyridin-4-ol. [Source not further specified].
